molecular formula C9H7ClN2O B13883323 1-Chloro-4-methoxy-2,6-naphthyridine

1-Chloro-4-methoxy-2,6-naphthyridine

Cat. No.: B13883323
M. Wt: 194.62 g/mol
InChI Key: WEFBTWAWONZRHW-UHFFFAOYSA-N
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Description

1-Chloro-4-methoxy-2,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-methoxy-2,6-naphthyridine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate pyridine derivatives under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the naphthyridine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-methoxy-2,6-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1-Chloro-4-methoxy-2,6-naphthyridine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: Used in studies to understand its interaction with biological targets and its mechanism of action.

    Industrial Applications: Employed in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-4-methoxy-2,6-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1,6-Naphthyridine: Known for its anticancer and antimicrobial properties.

    1,8-Naphthyridine: Used in the treatment of bacterial infections and as ligands in coordination chemistry.

Uniqueness: 1-Chloro-4-methoxy-2,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methoxy groups influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

1-chloro-4-methoxy-2,6-naphthyridine

InChI

InChI=1S/C9H7ClN2O/c1-13-8-5-12-9(10)6-2-3-11-4-7(6)8/h2-5H,1H3

InChI Key

WEFBTWAWONZRHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C2=C1C=NC=C2)Cl

Origin of Product

United States

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